N-phenyl-N',N'-dioctylurea
Description
Significance of Substituted Urea (B33335) Derivatives in Contemporary Chemical Research
Substituted urea derivatives are a class of organic compounds that hold a position of considerable importance in modern chemical research. Their unique structural and electronic properties, primarily stemming from the urea functional group, allow them to form stable hydrogen bonds with various biological and chemical entities. organic-chemistry.org This capacity for molecular recognition has made them invaluable in diverse fields such as medicinal chemistry, agrochemistry, and materials science. nih.gov
In the realm of drug discovery, numerous urea-containing compounds have been developed as potent therapeutic agents, targeting a wide array of diseases. organic-chemistry.orgdeepdyve.com Their applications also extend to agriculture, where they are utilized as herbicides and plant growth regulators. nih.gov Furthermore, substituted ureas serve as versatile intermediates and organocatalysts in organic synthesis. organic-chemistry.orgnih.gov Traditional synthesis routes often involved hazardous reagents like phosgene (B1210022), prompting the development of safer and more environmentally friendly synthetic methodologies. researchgate.net
Overview of N-Phenyl-N',N'-dioctylurea as a Distinctive Chemical Entity in Advanced Synthesis and Applications
This compound is a specific substituted urea derivative characterized by a phenyl group and two octyl chains attached to the nitrogen atoms of the urea backbone. This molecular structure imparts a significant lipophilic character to the compound.
The synthesis of this compound can be achieved through several established methods for creating unsymmetrical ureas. A common and direct approach involves the reaction of phenyl isocyanate with dioctylamine. In this nucleophilic addition reaction, the nitrogen atom of the secondary amine attacks the electrophilic carbon of the isocyanate group, leading to the formation of the urea linkage. This method is a standard procedure for generating N,N,N'-trisubstituted ureas.
While detailed research focusing exclusively on this compound is not extensively documented in publicly available literature, its structural features suggest potential applications in areas where other lipophilic N-substituted compounds are utilized. Specifically, its long alkyl chains make it a candidate for use as an extractant in liquid-liquid extraction processes for metal ions. Similar N,N-disubstituted amides and ureas, such as N,N-dioctylacetamide, have demonstrated efficacy in extracting various metal ions from aqueous solutions. nih.gov The presence of the urea functionality and the long alkyl chains in this compound could enable it to act as a carrier for transporting metal ions across liquid membranes.
Chemical and Physical Properties of this compound
| Property | Value |
| Chemical Formula | C21H36N2O |
| Molecular Weight | 348.53 g/mol |
| IUPAC Name | 1,1-dioctyl-3-phenylurea |
| Structure | A phenyl group and two octyl groups attached to the urea core |
| Probable Synthesis | Reaction of phenyl isocyanate and dioctylamine |
Properties
CAS No. |
144106-04-7 |
|---|---|
Molecular Formula |
C23H40N2O |
Molecular Weight |
360.6 g/mol |
IUPAC Name |
1,1-dioctyl-3-phenylurea |
InChI |
InChI=1S/C23H40N2O/c1-3-5-7-9-11-16-20-25(21-17-12-10-8-6-4-2)23(26)24-22-18-14-13-15-19-22/h13-15,18-19H,3-12,16-17,20-21H2,1-2H3,(H,24,26) |
InChI Key |
VYQLOIXTIDYOKA-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCN(CCCCCCCC)C(=O)NC1=CC=CC=C1 |
Origin of Product |
United States |
Synthesis Methodologies and Strategies
Phosgene-Free and Green Chemistry Approaches
In recent years, significant research has been directed towards developing synthetic pathways that circumvent the use of highly toxic phosgene (B1210022). These green chemistry approaches often utilize abundant and less hazardous starting materials, such as alcohols, carbon dioxide, and carbon monoxide, in conjunction with innovative catalytic systems.
A notable advancement in urea (B33335) synthesis is the use of earth-abundant manganese catalysts for the dehydrogenative coupling of amines with methanol (B129727) or formamides. ccspublishing.org.cnplu.mxresearchgate.netacs.org This method is highly atom-economical, producing hydrogen gas as the sole byproduct. plu.mxacs.org The reaction is catalyzed by a manganese pincer complex, which facilitates the conversion of amines and a C1 source into symmetrical and unsymmetrical ureas. researchgate.netacs.orgsemanticscholar.org
The mechanism is believed to proceed through the formation of a formamide (B127407) intermediate from the initial reaction of the amine and methanol. acs.orgsemanticscholar.org This formamide then acts as an isocyanate surrogate. acs.org Subsequent dehydrogenation of the formamide yields a transient isocyanate, which is then attacked by another amine molecule to form the final urea product. plu.mx This approach has been successfully applied to a broad range of substrates, including the synthesis of polyureas from diamines. ccspublishing.org.cn Researchers have demonstrated that using formamides directly to couple with amines is also an effective strategy for producing unsymmetrical ureas. acs.orgsemanticscholar.org
Table 1: Manganese-Catalyzed Dehydrogenative Synthesis of Symmetrical Ureas
| Amine Substrate | Catalyst | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
|---|---|---|---|---|---|---|
| Octylamine (B49996) | Manganese Pincer Complex | KOBut | Methanol | 130 | 94 | semanticscholar.org |
| Benzylamine (B48309) | Manganese Pincer Complex | KOBut | Methanol | 110 | 99 | semanticscholar.org |
| Aniline (B41778) | Manganese Pincer Complex | KOBut | Methanol | 130 | 80 | semanticscholar.org |
Yields were estimated by ¹H NMR spectroscopy and GC-MS.
A practical and facile method for synthesizing urea derivatives involves the reaction of primary amines with carbon monoxide, sulfur, and molecular oxygen under mild conditions. sorbonne-universite.frthieme-connect.com This approach avoids the need for high-pressure equipment or highly toxic reagents. sorbonne-universite.frresearchgate.net The reaction proceeds in two main stages: first, the carbonylation of the primary amine with sulfur and carbon monoxide (at 1 atm and 20°C) to form a thiocarbamate salt intermediate. sorbonne-universite.frthieme-connect.com In the second stage, this salt is readily oxidized by molecular oxygen to yield the desired urea derivative in good to excellent yields. sorbonne-universite.fr Solvents like N,N-dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) have been found to significantly accelerate the initial carbonylation step. sorbonne-universite.frthieme-connect.com
An environmentally significant variation of this method involves performing the reaction under solvent-free conditions. For instance, N,N'-dioctylurea was synthesized in 99% yield by reacting octylamine with sulfur under carbon monoxide (1 atm) at 80°C, followed by oxidation with oxygen (1 atm) at room temperature, entirely without a solvent. researchgate.netthieme-connect.com This solvent-free approach is particularly relevant for green and sustainable chemistry. thieme-connect.com
Table 2: Synthesis of N,N'-dioctylurea from Octylamine, CO, S, and O₂
| Conditions | Temperature (°C) | Pressure (atm) | Time (h) | Yield (%) | Reference |
|---|---|---|---|---|---|
| Solvent-free, Carbonylation | 80 | 1 (CO) | 4 | 99 | thieme-connect.com |
| Solvent-free, Oxidation | 20 | 1 (O₂) | 1 | ||
| In THF, Carbonylation & Oxidation | 20 | 1 (CO/O₂) | Long reaction times | Good | thieme-connect.com |
The utilization of carbon dioxide as a C1 building block is a cornerstone of green chemistry. nii.ac.jpnii.ac.jp An efficient method for this involves the oxovanadium(V)-catalyzed synthesis of ureas from disilylamines and CO₂ under ambient pressure. nii.ac.jpnih.govnih.gov This catalytic system is noteworthy for its use of commercially available and easy-to-handle catalysts like ammonium (B1175870) vanadate (B1173111) (NH₄VO₃). nii.ac.jpnih.govacs.org
A key advantage of using disilylamines is that it prevents the formation of water as a byproduct, which can deactivate the catalyst. This eliminates the need for dehydrating agents or bases. nii.ac.jpnih.gov The reaction demonstrates a broad substrate scope and has been successfully scaled up to the gram scale. nii.ac.jpnii.ac.jp The process is considered the first example of the catalytic synthesis of ureas from disilylamines and carbon dioxide under ambient pressure. nih.govacs.org
Table 3: Oxovanadium(V)-Catalyzed Synthesis of Ureas from Disilylamines and CO₂
| Catalyst | Substrate | Solvent | Pressure | Yield (%) | Reference |
|---|---|---|---|---|---|
| NH₄VO₃ | 2-Phenylethyl-N,N-bis(trimethylsilyl)amine | - | Ambient CO₂ | 95 | nih.govacs.org |
| VO(OiPr)₃ | 2-Phenylethyl-N,N-bis(trimethylsilyl)amine | - | Ambient CO₂ | 68 | nih.govacs.org |
| V₂O₅ | 2-Phenylethyl-N,N-bis(trimethylsilyl)amine | - | Ambient CO₂ | Lower Yield | nih.govacs.org |
Carbamate-Mediated Synthesis Routes
Carbamates serve as stable and safe intermediates for the synthesis of ureas, providing an alternative to using isocyanates directly. organic-chemistry.orgthieme-connect.com Various methods have been developed to convert carbamates into N-phenyl-N',N'-dioctylurea and other substituted ureas. One approach involves the reaction of carbamate-protected amines with other amines in the presence of stoichiometric amounts of trimethylaluminum. organic-chemistry.org This method is effective for producing bi-, tri-, and tetra-substituted ureas and shows selectivity, with methyl and benzyl (B1604629) carbamates reacting in the presence of t-butyl carbamates. organic-chemistry.org
Another strategy involves the direct conversion of O-alkyl carbamates to ureas in the presence of catalytic additives. Zirconium(IV) compounds, for example, have been used to catalyze the exchange process between carbamates and amines. acs.org More recently, an operationally simple and scalable procedure has been reported where alkyl carbamates react with aromatic or alkyl amines at reflux, often with a base like triethylamine/DABCO, to produce unsymmetrical ureas in good to excellent yields. thieme-connect.com This method avoids hazardous reagents and is suitable for large-scale synthesis. thieme-connect.comgoogle.com The reaction mechanism is thought to proceed via the formation of an isocyanate intermediate at elevated temperatures. thieme-connect.com
Optimization of Reaction Conditions and Solvent Systems
Optimizing reaction conditions, particularly through the use of novel solvent systems or the elimination of solvents altogether, is crucial for developing sustainable chemical processes.
Ionic liquids (ILs) have emerged as green solvents for various chemical reactions, including urea synthesis. nih.gov They are particularly useful in the electrochemical synthesis of urea compounds directly from CO₂ gas and primary amines. nih.govnih.gov In this process, oxygen is electrochemically reduced in the ionic liquid, which triggers the reaction. This method operates under mild conditions and achieves high conversion rates without additional catalysts, using O₂ as the sole catalytic agent in an electrochemical loop. nih.govfigshare.com
Solvent-free synthesis represents an ideal green chemistry scenario by eliminating solvent waste entirely. rsc.org As previously mentioned in section 2.1.2, the synthesis of N,N'-dioctylurea from octylamine, carbon monoxide, and sulfur has been achieved with a 99% yield under solvent-free conditions. researchgate.netthieme-connect.com Similarly, solvent-free methods have been developed for the selenium-catalyzed carbonylation of amines to produce ureas. thieme-connect.com Another innovative solvent- and catalyst-free approach involves the reaction of catechol carbonate with amines, which proceeds rapidly at room temperature to selectively form the corresponding urea. acs.org Furthermore, oxovanadium(V) catalysts have been used for the solvent-free synthesis of ureas from amines and CO₂ by using N,O-bis(trimethylsilyl)acetamide (BSA) as both a silylating reagent and the reaction medium. researchgate.net
Role of Specific Organic Solvents (e.g., Dimethyl Sulfoxide, N,N-Dimethylformamide, Tetrahydrofuran) in Reaction Efficiency
The choice of solvent is a critical parameter in the synthesis of urea derivatives, significantly influencing reaction rates, yields, and even the reaction pathway. Polar aprotic solvents such as Dimethyl Sulfoxide (DMSO) and N,N-Dimethylformamide (DMF) are frequently employed and have been shown to play a more active role than merely dissolving reactants.
Dimethyl Sulfoxide (DMSO) and N,N-Dimethylformamide (DMF):
Research has demonstrated that DMSO and DMF can strongly accelerate the synthesis of ureas from primary amines. researchgate.netthieme-connect.com In one notable method involving the reaction of primary amines with carbon monoxide and sulfur, both DMSO and DMF were found to significantly promote the formation of thiocarbamate salt intermediates at room temperature and atmospheric pressure. researchgate.netthieme-connect.com These intermediates are then readily oxidized to the corresponding urea derivatives in high yields. researchgate.netthieme-connect.com The accelerating effect is attributed to the solvent's ability to facilitate the thiocarboxylation of amines. researchgate.net In some reaction mechanisms, DMSO can also serve as a one-carbon source and an oxidant, highlighting its versatile roles beyond that of a simple solvent. researchgate.net For instance, unsymmetrical ureas have been synthesized from 2-oxindoles using a copper catalyst in DMF, where the solvent participates in the carbamoylation reaction. mdpi.com In certain contexts, such as the synthesis of sodium cyanate (B1221674) from sodium carbonate and urea, DMSO proves to be an exceptionally satisfactory solvent medium due to its high solvency for the reactants and its stability under reaction conditions. google.com
However, the effectiveness of DMF can be context-dependent. In a study on the synthesis of unsymmetrically substituted ureas from acetoacetanilides and amines, highly polar DMF was found to be unfavorable, yielding only trace amounts of the desired product compared to nonpolar solvents like toluene (B28343) and xylene. lnu.edu.cn
Tetrahydrofuran (THF):
The following table summarizes the observed effects of these solvents in various urea synthesis reactions.
| Solvent | Reaction Type | Observed Role / Effect on Efficiency | Yield/Conversion | Reference(s) |
| Dimethyl Sulfoxide (DMSO) | Carbonylation of primary amines with CO and Sulfur | Strongly accelerates thiocarboxylation of amines, leading to urea derivatives. | Good to excellent yields. | researchgate.netthieme-connect.com |
| N,N-Dimethylformamide (DMF) | Carbonylation of primary amines with CO and Sulfur | Similar accelerating effect to DMSO. | Good to excellent yields. | researchgate.netthieme-connect.com |
| N,N-Dimethylformamide (DMF) | Dehydrogenative coupling of amines | Acts as a source for the formyl C-H activation, leading to urea derivatives. | Not specified. | acs.org |
| N,N-Dimethylformamide (DMF) | Reaction of acetoacetanilides with amines | Unfavorable for substituted urea formation. | Trace amount of product. | lnu.edu.cn |
| Tetrahydrofuran (THF) | Carbonylation of primary amines with CO and Sulfur | No formation of S-alkyl thiocarbamate intermediate observed. | No formation of product. | researchgate.net |
| Tetrahydrofuran (THF) | Nucleophilic addition of amines to potassium isocyanate | As a co-solvent with dioxane, resulted in low to no conversion. | Low to no conversion. | rsc.orgrsc.org |
Stereoselective and Chiral Synthesis Considerations in Related Urea Derivatives
The synthesis of chiral molecules is a cornerstone of modern organic and medicinal chemistry, as the biological activity of a compound is often dependent on its specific stereochemistry. Chiral ureas and their precursors, such as vicinal diamines, are valuable motifs found in biologically active compounds and are widely used as organocatalysts and chiral ligands in asymmetric synthesis. nih.gov While specific stereoselective syntheses for this compound are not extensively documented, the principles and methodologies applied to related chiral urea derivatives provide a framework for how its stereoisomers could be selectively prepared.
A primary strategy for achieving stereoselectivity is through the use of chiral catalysts. These catalysts can create a chiral environment around the reactants, favoring the formation of one enantiomer or diastereomer over the other.
Key Approaches in Chiral Urea Synthesis:
Chiral Phosphoric Acid Catalysis: Chiral phosphoric acids have emerged as powerful Brønsted acid catalysts for enantioselective reactions. In the context of urea derivatives, they can facilitate the formation of an ion pair between a generated iminium ion and the chiral phosphate. This interaction can induce enantioselectivity during subsequent bond-forming steps, such as in the heterodimerization to form complex cyclic urea structures. ifremer.fr This method has been successful in producing exo-heterodimers with high enantioselectivity. ifremer.fr
Organocatalysis with Chiral Ureas/Thioureas: Chiral urea and thiourea (B124793) derivatives themselves are highly effective organocatalysts, activating substrates through hydrogen bonding. mdpi.com For instance, Cinchona alkaloid urea derivatives have been used as efficient organocatalysts for the asymmetric aldol (B89426) reaction to produce chiral enantioenriched bisphosphonates containing a urea moiety, with enantiomeric excesses (ee's) reaching up to 96%. scispace.com The catalyst's structure, particularly the substituents on the urea, plays a crucial role in determining the reaction's efficiency and stereoselectivity. mdpi.comscispace.com
Metal-Catalyzed Reductive Coupling: Copper-catalyzed reductive coupling of chiral allenamides with imines represents another route to access chiral 1,2-diamino synthons, which are direct precursors to cyclic ureas. nih.gov This method demonstrates high diastereoselectivity, yielding single stereoisomers. Mechanistic studies suggest that the reversibility of the imine addition step is key to developing catalyst-controlled stereoselective variants. nih.gov
The following table summarizes findings from studies on the stereoselective synthesis of related urea derivatives, illustrating the types of catalysts used and the selectivities achieved.
| Catalyst/Method | Substrate(s) | Product Type | Selectivity Achieved | Reference(s) |
| Chiral Phosphoric Acid | N-benzyl-2-hydroxypyrrolidine-1-carboxamide | Tricyclic azacyclic carboxamide (exo-heterodimer) | High enantioselectivity. | ifremer.fr |
| Cinchona Alkaloid Thiourea Derivatives | Isatin-BP and various ketones | Chiral enantioenriched bisphosphonates | High chemical yields; ee's in the 60–96% range. | scispace.com |
| (S,S)-Ph-BPE / Copper | Chiral allenamide and N-alkyl substituted aldimines | Chiral 1,2-diamino synthons (urea precursors) | High diastereoselectivity (single stereoisomers); up to 80:20 er. | nih.gov |
| Chiral Mono- and Bis-(Thio)Urea Derivatives | 2-trimethylsilyloxyfuran and aldehydes | Chiral γ-hydroxymethyl-butenolides | Good yields; high enantiomeric excesses. | mdpi.com |
Mechanistic Investigations of Formation Reactions
Elucidation of Reaction Pathways and Identification of Intermediates
The synthesis of ureas from simple building blocks like alcohols and amines involves multi-step catalytic processes. Mechanistic studies have been crucial in identifying key transient species that dictate the reaction course and efficiency.
The formation of ureas through dehydrogenative coupling of amines and methanol (B129727) is understood to proceed via distinct intermediates, namely formamides and isocyanates. rsc.org Mechanistic studies utilizing iron and manganese-based catalysts indicate a stepwise pathway. rsc.orgsemanticscholar.org This process begins with the catalyst mediating the dehydrogenation of methanol to produce formaldehyde (B43269). rsc.org This highly reactive aldehyde is then trapped in situ by a primary amine, leading to the formation of a formamide (B127407) intermediate. rsc.org
Subsequent dehydrogenation of the formamide, also facilitated by the metal catalyst, generates a transient isocyanate. rsc.org This isocyanate is a key intermediate, as it is readily attacked by a second equivalent of an amine to yield the final urea (B33335) product. rsc.org The involvement of an isocyanate intermediate is a common feature in many urea synthesis methodologies, including Curtius, Lossen, and Hofmann rearrangements. nih.gov Evidence for the isocyanate pathway in dehydrogenative catalysis was obtained when the reaction of cyclohexylformamide with an iron pincer complex yielded cyclohexyl isocyanate as the only organic product. rsc.org Similarly, experiments with a manganese pincer catalyst showed that stopping the reaction between octylamine (B49996) and methanol partway through yielded both N-octylformamide and 1,3-dioctylurea, supporting the role of formamide as an intermediate. semanticscholar.orgacs.org
The synthesis of ureas from amines and methanol is a prime example of an acceptorless dehydrogenative (AD) coupling reaction. acs.org In this process, the metal-ligand complex plays a dual role, first facilitating the dehydrogenation of a substrate and then utilizing the released hydrogen for a subsequent reduction step in a hydrogen autotransfer (HAT) process. researchgate.net However, in the case of urea synthesis from methanol and amines, the process is a net dehydrogenation where hydrogen gas (H₂) is liberated as the sole and valuable byproduct, making the reaction highly atom-economic. rsc.orgsemanticscholar.org
Dehydrogenation of methanol to formaldehyde. acs.org
Dehydrogenative coupling of formaldehyde and an amine to yield a formamide. acs.org
Dehydrogenative coupling of the formamide with a second amine molecule, proceeding through an isocyanate intermediate, to form the urea. rsc.orgacs.org
This catalytic approach, often termed "dehydrogenative ureation," avoids the use of toxic reagents like phosgene (B1210022) or isocyanates as starting materials. rsc.org The mechanism is distinct from pathways involving aminal intermediates, which have been shown through DFT computations to have much higher energy barriers. semanticscholar.org
The success of dehydrogenative ureation hinges on the catalyst system, which includes a metal complex and often a base as a co-catalyst. Pincer complexes of earth-abundant, base metals like iron and manganese have proven effective for this transformation. rsc.orgresearchgate.net These catalysts are crucial for activating the C-H bonds in methanol and the N-H bonds in formamides for the dehydrogenation steps. rsc.orgacs.org
A base is an essential co-catalyst, with reactions showing no conversion in its absence. acs.org Studies on the synthesis of 1,3-dioctylurea using a manganese pincer catalyst demonstrated that strong bases like potassium tert-butoxide (KOtBu), potassium hydroxide (B78521) (KOH), and potassium carbonate (K₂CO₃) give excellent yields. acs.org The base is believed to play a role in the (de)hydrogenation steps of the catalytic cycle. researchgate.net The choice of base, catalyst loading, and reaction conditions significantly impacts the yield of the urea product. acs.org
Table 1: Effect of Reaction Conditions on the Dehydrogenative Coupling of Octylamine and Methanol Data sourced from optimization studies using a manganese pincer catalyst. acs.org
| Entry | Catalyst Loading (mol%) | Base (mol%) | Solvent | Temperature (°C) | Yield of 1,3-dioctylurea (%) |
| 1 | 1 | KOtBu (4) | Toluene (B28343) | 110 | 45 |
| 2 | 1 | KOtBu (4) | Dioxane | 110 | 65 |
| 3 | 1 | KOtBu (4) | THF | 110 | 75 |
| 4 | 1 | KOtBu (4) | THF | 150 | 98 |
| 5 | 1 | KOH (4) | THF | 150 | 95 |
| 6 | 1 | K₂CO₃ (4) | THF | 150 | 92 |
| 7 | 1 | None | THF | 150 | 0 |
| 8 | 0.5 | KOtBu (2) | THF | 150 | 97 |
Studies on Oxidative Carbonylation Mechanisms
Oxidative carbonylation represents another significant pathway for synthesizing ureas, including unsymmetrical structures like N-phenyl-N',N'-dioctylurea. This method typically involves the reaction of amines with carbon monoxide (CO) in the presence of a metal catalyst and an external oxidant. sorbonne-universite.frresearchgate.net Palladium complexes are the most investigated catalysts for this transformation. researchgate.netnih.gov
The precise mechanism of palladium-catalyzed oxidative carbonylation is a subject of ongoing research, with two primary pathways proposed.
Isocyanate Intermediate Pathway: One proposed mechanism involves the formation of an isocyanate intermediate. nih.govdiva-portal.org Density Functional Theory (DFT) calculations for the palladium(II)-mediated oxidative carbonylation to form ¹¹C-labelled ureas support a reaction mechanism that proceeds through a labelled isocyanate intermediate. nih.govdiva-portal.org In this path, the palladium catalyst would facilitate the carbonylation of an amine to form an isocyanate, which then reacts with a second amine to produce the urea. sci-hub.se
Carbamoyl (B1232498) Intermediate Pathway: An alternative mechanism avoids a free isocyanate intermediate. sorbonne-universite.fr In this pathway, an amine first reacts with the Pd(II) catalyst to form a palladium amide complex. sorbonne-universite.fr This is followed by the insertion of a CO molecule to create a palladium-carbamoyl intermediate. sorbonne-universite.fr The final urea product is then formed via a nucleophilic attack of a second amine on the carbonyl carbon of the carbamoyl ligand, which also regenerates the catalyst in its Pd(0) state. sorbonne-universite.fr An external oxidant is required to convert Pd(0) back to the active Pd(II) state to complete the catalytic cycle. sorbonne-universite.fr Experiments conducted under specific conditions with a ligand-free palladium catalyst did not detect an isocyanate intermediate, lending support to this carbamoyl pathway. sorbonne-universite.fr
The selectivity between forming a urea or an isocyanate can be influenced by reaction conditions, such as the presence of oxygen, which can favor the formation of phenyl isocyanate over 1,3-diphenylurea (B7728601) in the carbonylation of aniline (B41778). mdpi.com
Table 2: Scope of Palladium-Catalyzed Aerobic Oxidative Cross-Coupling Carbonylation of Amines Data showing yields for the synthesis of various unsymmetrical ureas. sorbonne-universite.fr
| Amine 1 | Amine 2 | Catalyst System | Conditions | Product | Yield (%) |
| Aniline | 4-Methylaniline | Pd(OAc)₂, NaI, DABCO | CO/O₂ (1:1), PEG-400, 50 °C | 1-(4-Methylphenyl)-3-phenylurea | 92 |
| 4-Methoxyaniline | Aniline | Pd(OAc)₂, NaI, DABCO | CO/O₂ (1:1), PEG-400, 50 °C | 1-(4-Methoxyphenyl)-3-phenylurea | 85 |
| Aniline | 4-Chloroaniline | Pd(OAc)₂, NaI, DABCO | CO/O₂ (1:1), PEG-400, 50 °C | 1-(4-Chlorophenyl)-3-phenylurea | 82 |
| Benzylamine (B48309) | Aniline | Pd(OAc)₂, NaI, DABCO | CO/O₂ (1:1), PEG-400, 50 °C | 1-Benzyl-3-phenylurea | 90 |
Advanced Characterization and Spectroscopic Analysis Techniques for Research
Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprinting and Functional Group Identification
Vibrational spectroscopy techniques, including Infrared (IR) and Raman, are powerful for identifying the functional groups present in N-phenyl-N',N'-dioctylurea. nih.gov
Raman Spectroscopy: Raman spectroscopy provides complementary information. koreascience.kr While the C=O stretch is also visible, non-polar bonds like aromatic C=C ring stretching (around 1600 cm⁻¹) often produce strong Raman signals. researchgate.net The symmetry of the molecule influences the Raman activity of certain vibrations, making it a useful adjunct to IR for a complete vibrational analysis. mdpi.com
Table 2: Expected Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Typical Intensity (IR) |
| N-H | Stretch | 3300 - 3500 | Medium-Strong |
| Aromatic C-H | Stretch | 3000 - 3100 | Medium |
| Aliphatic C-H | Stretch | 2850 - 2960 | Strong |
| C=O (Urea) | Stretch | 1630 - 1680 | Strong |
| Aromatic C=C | Ring Stretch | 1500 & 1600 | Medium-Strong |
| C-N | Stretch | 1250 - 1350 | Medium |
Mass Spectrometry Techniques (e.g., MALDI-TOF) for Molecular Weight Determination and Fragmentation Analysis
Mass spectrometry (MS) is used to determine the molecular weight of this compound and to gain structural information from its fragmentation patterns. acdlabs.com The molecular formula is C₂₃H₄₀N₂O, giving a monoisotopic mass of 376.3141 g/mol .
Molecular Weight Determination: Techniques like Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) or Electrospray Ionization (ESI) can accurately measure the mass of the molecular ion. mdpi.comnih.gov In positive ion mode, the compound would likely be observed as the protonated molecule [M+H]⁺ at m/z 377.3219 or as an adduct with sodium [M+Na]⁺ at m/z 399.3039. acs.org
Fragmentation Analysis: Harder ionization techniques like Electron Impact (EI) or fragmentation in MS/MS experiments reveal the molecule's structure. gatech.edupremierbiosoft.com The fragmentation of this compound would likely involve characteristic losses. Alpha-cleavage next to the nitrogen atoms is a common pathway for amines and amides. libretexts.org This could lead to the loss of alkyl fragments from the octyl chains. Cleavage of the C-N bonds of the urea (B33335) core would also be expected, generating fragments corresponding to the phenyl isocyanate radical cation or the dioctyl amine fragment. The fragmentation pattern will show clusters of peaks separated by 14 mass units (CH₂), which is characteristic of long alkyl chains. libretexts.org
Thermogravimetric Analysis (TGA) for Thermal Decomposition Profiles in Materials Science
Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature, providing crucial information about its thermal stability and decomposition profile. etamu.edumeasurlabs.com When this compound is heated in an inert atmosphere (e.g., nitrogen), a TGA thermogram would show a stable baseline until the onset of decomposition. mdpi.com The curve would then show one or more mass loss steps corresponding to the volatilization or breakdown of the molecule. The temperatures at which these mass losses occur define the thermal stability of the compound. Such data is vital in materials science, for instance, if the compound is to be used as an additive in a polymer that undergoes high-temperature processing. eltra.com
Differential Scanning Calorimetry (DSC) for Material Crystallization and Glass Transition Behavior
Differential Scanning Calorimetry (DSC) measures the heat flow into or out of a sample as it is heated or cooled, revealing thermal transitions. filab.frtainstruments.com
Melting and Crystallization: For a crystalline solid like this compound, a DSC scan would show a sharp endothermic peak corresponding to its melting point (Tm). researchgate.net Upon cooling from the melt, a corresponding exothermic peak (Tc) would indicate its crystallization. The enthalpy of fusion (ΔHfus), calculated from the area of the melting peak, provides information about the material's crystallinity.
Glass Transition: If the compound could be cooled rapidly enough to form an amorphous solid (a glass), a DSC scan would show a step-like change in the baseline known as the glass transition temperature (Tg). researchgate.net This represents the transition from a rigid, glassy state to a more rubbery state. DSC is a key technique for characterizing the physical state and phase behavior of materials. nih.govnih.gov
Chiral High-Performance Liquid Chromatography (HPLC) for Assessing Enantiomeric Purity
Chiral High-Performance Liquid Chromatography (HPLC) is a technique used to separate enantiomers—non-superimposable mirror-image isomers—of a chiral compound. chromatographyonline.comresearchgate.net this compound is an achiral molecule as it does not possess any stereocenters and has a plane of symmetry. Therefore, it exists as a single structure, not as a pair of enantiomers.
Consequently, chiral HPLC is not a relevant technique for assessing the "enantiomeric purity" of this compound itself. mz-at.denih.gov This technique would only become applicable if the molecule were derivatized with a chiral reagent or used as a component in a chiral system.
Elemental Analysis for Compositional Verification and Purity Assessment
Elemental analysis is a fundamental technique used to determine the mass percentage of each element within a compound. For a pure sample of this compound (C₂₃H₄₀N₂O), the experimentally determined percentages of carbon, hydrogen, nitrogen, and oxygen should match the theoretical values calculated from its molecular formula. This comparison serves as a crucial check of purity and verifies the compound's elemental composition.
Table 3: Theoretical Elemental Composition of this compound (C₂₃H₄₀N₂O)
| Element | Symbol | Atomic Mass ( g/mol ) | Count | Total Mass ( g/mol ) | Mass Percentage (%) |
| Carbon | C | 12.011 | 23 | 276.253 | 73.34% |
| Hydrogen | H | 1.008 | 40 | 40.320 | 10.71% |
| Nitrogen | N | 14.007 | 2 | 28.014 | 7.44% |
| Oxygen | O | 15.999 | 1 | 15.999 | 4.25% |
| Total | 376.586 | 100.00% |
Electronic Spectroscopy and Magnetic Measurements in Coordination Chemistry Contexts
Following a comprehensive search of scientific literature and chemical databases, no research articles or data were found regarding the electronic spectroscopy or magnetic properties of coordination complexes involving the compound this compound. The existing body of scientific work does not appear to contain studies on the synthesis of metal complexes with this specific ligand, nor any subsequent characterization of their electronic transitions or magnetic behavior.
Therefore, the detailed research findings, data tables of spectroscopic and magnetic parameters, and analysis in a coordination chemistry context for this compound cannot be provided.
Computational Chemistry and Theoretical Studies
Density Functional Theory (DFT) Calculations for Electronic Structure, Geometry Optimization, and Reaction Energetics
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing accuracy and computational cost. scispace.comictp.it It is widely used to investigate the fundamental properties of organic molecules, including substituted ureas. DFT calculations replace the complex many-electron wavefunction with the simpler electron density to determine the electronic structure and energy of a system. iaea.orginfn.it
Electronic Structure: DFT is employed to calculate key electronic properties that govern a molecule's reactivity and behavior. scirp.org This includes the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter, with a smaller gap often indicating higher chemical reactivity. orientjchem.org For instance, in a study of N-phenyl-2-((4-(3-phenylthioureido)phenyl)selanyl)acetamide, a related structure containing a urea-like moiety, DFT calculations showed that the HOMO-LUMO gap was a key indicator of molecular stability and reactivity. orientjchem.org These calculations also provide insights into the charge distribution across the molecule, identifying electron-rich and electron-deficient regions susceptible to electrophilic or nucleophilic attack.
Geometry Optimization: A primary application of DFT is to find the most stable three-dimensional arrangement of atoms in a molecule, known as geometry optimization. utwente.nl This process minimizes the total energy of the structure to predict bond lengths, bond angles, and dihedral angles. arxiv.org For a molecule like N-phenyl-N',N'-dioctylurea, this would involve determining the orientation of the phenyl group relative to the urea (B33335) plane and the conformations of the flexible dioctyl chains. Optimized geometries are crucial starting points for further calculations, such as vibrational frequency predictions and reaction mechanism studies. mdpi.com
Reaction Energetics: DFT is also instrumental in exploring the thermodynamics and kinetics of chemical reactions. For example, DFT calculations have been used to shed light on the mechanistic pathways of urea synthesis. In studies on the manganese-catalyzed dehydrogenative synthesis of urea derivatives, DFT was used to calculate the Gibbs free energy (ΔG) for proposed reaction intermediates, suggesting that the reaction proceeds via an isocyanate intermediate rather than an aminal route. semanticscholar.org Such calculations help elucidate reaction mechanisms by determining the energy barriers of transition states and the stability of intermediates.
Table 1: Applications of DFT in the Study of Urea Derivatives
| Calculation Type | Key Parameters Calculated | Scientific Insight Provided |
|---|---|---|
| Electronic Structure | HOMO Energy, LUMO Energy, HOMO-LUMO Gap, Mulliken/NPA Charges | Predicts chemical reactivity, stability, and sites for chemical attack. orientjchem.org |
| Geometry Optimization | Bond Lengths, Bond Angles, Dihedral Angles | Determines the most stable 3D conformation of the molecule. utwente.nlresearchgate.net |
| Reaction Energetics | Transition State Energies, Reaction Enthalpies, Gibbs Free Energy | Elucidates reaction mechanisms and predicts thermodynamic feasibility. semanticscholar.org |
Hartree-Fock Methods for Molecular Geometry and Vibrational Frequency Predictions
The Hartree-Fock (HF) method is another foundational ab initio quantum chemistry technique. Unlike DFT, which includes electron correlation through an approximate functional, the HF method approximates the many-electron wavefunction as a single Slater determinant, neglecting electron correlation.
For predicting molecular geometry and vibrational frequencies, HF calculations can provide a qualitative first approximation. nih.gov However, due to the neglect of electron correlation, HF tends to systematically overestimate vibrational frequencies and can be less accurate for geometric parameters compared to modern DFT methods. Studies comparing HF and DFT for molecules with similar functional groups, such as 2-chloro-N-(diethylcarbamothioyl)benzamide, have shown that DFT methods (like B3LYP) provide results that are in much better agreement with experimental X-ray diffraction and IR spectroscopy data. nih.gov Specifically, calculated vibrational frequencies from DFT often show a lower mean absolute deviation from experimental values than those calculated with HF. nih.gov While HF can serve as a starting point, DFT is generally preferred for more reliable predictions of these properties in urea-based systems.
Table 2: Comparison of Hartree-Fock and DFT for Molecular Property Prediction
| Property | Hartree-Fock (HF) Approach | Density Functional Theory (DFT) Approach |
|---|---|---|
| Molecular Geometry | Provides reasonable initial geometries but can have systematic errors in bond lengths. | Generally yields more accurate geometries that are closer to experimental values. nih.gov |
| Vibrational Frequencies | Systematically overestimates frequencies, requiring scaling factors for comparison with experiment. | Provides frequencies in better agreement with experimental data, though scaling is still common. nih.gov |
Quantum Chemical Analyses of Intermolecular and Intramolecular Interactions
The structure and properties of this compound in condensed phases (solid or liquid) are heavily influenced by non-covalent interactions. Quantum chemical methods are essential for describing and quantifying these forces. mongoliajol.info For a molecule with a urea core, a phenyl ring, and long alkyl chains, several types of interactions are expected:
Hydrogen Bonding: The N-H groups of the urea moiety can act as hydrogen bond donors, while the carbonyl oxygen (C=O) is a strong hydrogen bond acceptor. These interactions are fundamental to the formation of dimers or extended chains in the crystal structures of many urea derivatives.
π-π Stacking: The phenyl ring can engage in stacking interactions with other aromatic rings.
Van der Waals Interactions: The long, nonpolar dioctyl chains will interact primarily through weaker van der Waals forces, which are crucial for crystal packing.
Methods like Quantum Theory of Atoms in Molecules (QTAIM) and Hirshfeld surface analysis are used to visualize and analyze these interactions. mdpi.comscivisionpub.com QTAIM analyzes the electron density topology to identify bond critical points (BCPs) and characterize the nature of the interactions (e.g., covalent vs. electrostatic). mdpi.com Hirshfeld surface analysis maps intermolecular contacts on a 3D surface, providing a visual fingerprint of the different types of interactions and their relative prevalence. scivisionpub.com
Table 3: Intermolecular Interactions in Urea Scaffolds and Methods of Analysis
| Type of Interaction | Molecular Moiety Involved | Computational Analysis Method |
|---|---|---|
| Strong Hydrogen Bonding | Urea N-H and C=O groups | QTAIM, Natural Bond Orbital (NBO) Analysis mdpi.com |
| π-π Stacking | Phenyl ring | Hirshfeld Surface Analysis, Non-Covalent Interaction (NCI) plots |
| Van der Waals Forces | Dioctyl alkyl chains | Energy framework calculations, DFT with dispersion correction (DFT-D3) mdpi.com |
| Weak Hydrogen Bonding | C-H bonds with O or π-systems | Geometric analysis, Hirshfeld Surface Analysis nih.govscivisionpub.com |
Quantitative Structure-Activity Relationship (QSAR) Modeling in Analogous Substituted Urea Scaffolds
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of a series of compounds with their biological activity. spu.edu.symdpi.com This method is widely applied in drug discovery and materials science to predict the activity of new compounds and to guide the design of molecules with enhanced properties. nih.gov For substituted ureas, which are known to exhibit a wide range of biological activities, QSAR studies are particularly valuable. ijper.orgnih.gov
A QSAR study involves several steps:
Data Collection: A dataset of analogous urea compounds with experimentally measured biological activities is assembled.
Descriptor Calculation: Molecular descriptors, which are numerical representations of chemical information, are calculated for each molecule. These can be categorized as electronic (e.g., partial charges, HOMO/LUMO energies), steric (e.g., molecular volume, surface area), or lipophilic (e.g., LogP). atlantis-press.com
Model Development: Statistical methods, such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS), are used to build a mathematical equation linking the descriptors to the biological activity. nih.gov
Validation: The model's predictive power is rigorously tested using internal (e.g., cross-validation, Q²) and external validation techniques to ensure its robustness and reliability. ijper.org
QSAR studies on urea and thiourea (B124793) derivatives have identified several key descriptors that influence their activity. For instance, a 2D-QSAR study on N-substituted urea derivatives as tankyrase inhibitors found that the model's predictive ability was high (R² = 0.9253), indicating a strong correlation between the chosen descriptors and the observed activity. ijper.org Another study on diaryl urea derivatives as B-RAF inhibitors highlighted the importance of size, aromaticity, and polarizability. nih.gov These models provide valuable insights into the structural features required for a specific biological effect and can be used to computationally screen new, unsynthesized analogs of this compound for potential activity.
Table 4: Summary of QSAR Studies on Analogous Urea Scaffolds
| Urea Scaffold Studied | Target | Key Findings & Important Descriptors | Model Statistics |
|---|---|---|---|
| N-aryl-N'-benzylurea derivatives | Tankyrase inhibitors (Anticancer) | Model indicates a strong correlation between structure and activity. | R² = 0.9253, Q² = 0.8767 ijper.org |
| Diaryl urea derivatives | B-RAF inhibitors (Anticancer) | Inhibitory activity is affected by molecular size, branching, aromaticity, and polarizability. nih.gov | Not specified in abstract. |
| Urea-based aniline (B41778) and benzylamine (B48309) analogues | Rho kinase inhibitors (Neuro-regenerator) | Electronic (dipole components) and topological (Kier ChiV6 index) descriptors are significant. nih.gov | r² = 0.91, r²cv = 0.86 nih.gov |
| N-benzoyl-N'-naphthylthiourea derivatives | VEGFR2 inhibitors (Anticancer) | Activity is influenced by lipophilic (ClogP) and electronic (ELUMO) properties. atlantis-press.com | r = 0.971 atlantis-press.com |
Molecular Recognition and Supramolecular Chemistry
Hydrogen Bonding Motifs and Self-Assembly Processes
The urea (B33335) functional group is a cornerstone of supramolecular assembly due to its capacity to form strong and directional hydrogen bonds. The N-H groups act as hydrogen bond donors, while the carbonyl oxygen serves as an acceptor. mdpi.com In N-monosubstituted ureas, this typically leads to predictable self-assembly patterns. mdpi.com For N-phenyl-N',N'-dioctylurea, several motifs are conceivable.
Dimeric Rings: Molecules can pair up to form centrosymmetric ring motifs, specifically the R²₂(8) graph set, through a pair of N-H···O=C hydrogen bonds. This is a common and stable arrangement for secondary amides and ureas. mdpi.com
Catemeric Chains: Alternatively, molecules can link into one-dimensional chains or "tapes," where each molecule donates one hydrogen bond to its neighbor and accepts one from another. mdpi.comnih.gov
The self-assembly of this compound is significantly influenced by its substituents. The bulky and flexible N',N'-dioctyl groups introduce considerable steric hindrance, which may disrupt the formation of highly ordered, crystalline tapes that are observed in less hindered ureas. nih.gov These long alkyl chains, however, promote self-assembly through van der Waals forces and can lead to structures with nanoscale organization. researchgate.net The phenyl group allows for potential π-π stacking interactions, further guiding the assembly process. The ultimate supramolecular structure arises from a delicate balance between these competing interactions. d-nb.info Hydrogen bond-mediated assembly is a powerful method for creating nanoscale structures with high stability. nih.gov
| Self-Assembly Motif | Key Interactions | Potential Influence of Substituents |
| R²₂(8) Dimer | N-H···O=C Hydrogen Bonds | Steric hindrance from octyl chains may affect dimer formation. |
| 1D Chain/Tape | N-H···O=C Hydrogen Bonds | Steric hindrance may disrupt long-range order. |
| Aggregate | Van der Waals forces, π-π stacking | Long octyl chains promote aggregation via hydrophobic interactions; phenyl groups allow for π-stacking. |
Investigation of Intermolecular Interactions and Complex Formation
The complex formation of this compound is governed by a variety of non-covalent interactions. Understanding these forces is crucial for predicting its behavior in different chemical environments.
Hydrogen Bonding: This is the primary directional force, with the N-H groups of the urea backbone acting as donors and the carbonyl oxygen as an acceptor. wikipedia.org
π-Interactions: The phenyl group can participate in π-π stacking with other aromatic systems or in CH-π interactions. These interactions are central to the molecular recognition of similar diaryl ureas in biological systems. nih.gov
Van der Waals Forces: The two long, flexible octyl chains contribute significantly through hydrophobic interactions and van der Waals forces, which are non-directional but collectively strong, especially in non-polar environments.
Computational methods and spectroscopic analysis are key to investigating these interactions. For instance, techniques like Nuclear Magnetic Resonance (NMR) and X-ray crystallography can elucidate the precise geometry of intermolecular bonds in the solid state, while computational chemistry can quantify the energetic contributions of each type of interaction. nih.gov
Design and Characterization of Supramolecular Architectures
Supramolecular architectures are well-ordered molecular assemblies that form spontaneously through non-covalent interactions. windows.net The structure of this compound provides a blueprint for designing such architectures. By modifying the substituents, one could tune the resulting structures. For example, replacing the phenyl group with a different aromatic system or altering the length of the alkyl chains would change the balance of intermolecular forces, leading to different assembled forms, such as gels, liquid crystals, or nanofibers.
The characterization of these architectures employs a range of techniques:
Microscopy: Scanning Tunneling Microscopy (STM) and Atomic Force Microscopy (AFM) can visualize self-assembled structures on surfaces. d-nb.infomdpi.com
Spectroscopy: UV-Vis and fluorescence spectroscopy can monitor aggregation and complex formation in solution.
X-ray Diffraction: Single-crystal X-ray diffraction provides definitive structural information on crystalline solids. d-nb.info
Host-Guest Chemistry and Specific Binding Mechanisms
Host-guest chemistry involves a larger "host" molecule encapsulating a smaller "guest" molecule or ion. wikipedia.org The urea scaffold is a well-known motif in the design of synthetic hosts, particularly for anionic guests. The two N-H groups can form a "binding pocket" that recognizes and binds anions like carboxylates or phosphates through hydrogen bonds. acs.org
In the context of this compound, the molecule itself could act as a simple host for small molecules or ions. More commonly, such urea groups are incorporated into larger macrocyclic structures like calixarenes or pillararenes to create highly selective and responsive host systems. thno.orgnih.gov The binding mechanism is typically reversible and can be monitored by techniques like NMR titration, which tracks the chemical shift changes upon guest binding. rsc.org The hydrophobic octyl chains and the aromatic phenyl group would form the outer surface of any such host, influencing its solubility and secondary interactions with the surrounding medium.
| Interaction Type | Description | Relevance to this compound |
| Ionic Bonding | Electrostatic attraction between charged ions. | The urea moiety can be engineered into hosts that bind charged guests. wikipedia.org |
| Hydrogen Bonding | Interaction between an H-atom and an electronegative atom (O, N). | The primary interaction for urea-based anion recognition. wikipedia.orgacs.org |
| Van der Waals Forces | Weak, short-range electrostatic attractions. | Significant contribution from the two long octyl chains. wikipedia.org |
| Hydrophobic Interactions | Tendency of non-polar molecules to aggregate in aqueous solution. | The octyl and phenyl groups confer hydrophobic character. wikipedia.orgthno.org |
Molecular Recognition of Substituted Urea Scaffolds in Protein Binding Pockets and Other Systems
Substituted ureas are a prominent scaffold in medicinal chemistry, found in numerous drugs that target proteins like kinases. nih.govnih.gov The molecular recognition of these scaffolds within protein binding pockets is a subject of intensive study. nih.gov A common binding mode involves the urea group forming a bidentate hydrogen bond with the protein backbone in the "hinge region" of a kinase active site. researchgate.net
For a molecule like this compound, a hypothetical binding scenario would involve:
The urea carbonyl oxygen acting as a hydrogen bond acceptor from a backbone N-H group in the protein.
The phenyl-substituted N-H group acting as a hydrogen bond donor to a backbone carbonyl oxygen in the protein.
The phenyl ring fitting into a corresponding sub-pocket where it can form favorable π-π stacking or hydrophobic interactions. nih.gov
The two octyl chains occupying a large, hydrophobic region of the binding site. The flexibility of these chains could allow the molecule to adapt to binding pockets of various shapes.
Molecular docking and dynamics simulations are computational tools used to predict and analyze these binding modes, guiding the design of more potent and selective inhibitors. mdpi.com While diaryl ureas are more common in this context, the fundamental principles of hydrogen bonding and hydrophobic/aromatic interactions apply broadly to all substituted urea scaffolds. nih.govnih.gov
Applications in Materials Science
Integration into Polymer Matrices and Composite Systems
There is currently a lack of specific studies detailing the integration of N-phenyl-N',N'-dioctylurea into polymer matrices and composite systems. However, the broader class of urea-based compounds is utilized in the formulation of composite materials. These compounds can act as reactive components or additives that influence the final properties of the composite. The long, flexible dioctyl chains of this compound could potentially enhance the compatibility and dispersion of the compound within non-polar polymer matrices, a critical factor for achieving uniform material properties. The phenyl group, on the other hand, could contribute to improved interfacial adhesion between the additive and the polymer matrix, particularly in aromatic polymers.
Role as Resin Precursors and Modifiers in Polymer Synthesis
Urea (B33335) derivatives are recognized for their role as precursors in the synthesis of various polymers, most notably polyureas. acs.org The synthesis of polyureas typically involves the reaction of diamines with diisocyanates. Unsymmetrical urea derivatives can be synthesized through methods like the dehydrogenative coupling of formamides with amines. acs.org While direct evidence for this compound as a resin precursor is not available, its structure suggests potential utility. The presence of the N-H group allows it to react with isocyanates, making it a candidate for a chain extender or a monofunctional reactant to control the molecular weight in polyurethane or polyurea synthesis.
The introduction of N-phenyl substituents into polymer backbones has been shown to improve the solubility of polymers like polyureas by disrupting the strong intramolecular hydrogen bonding that typically leads to poor solubility. sid.ir This modification can make the resulting polymers more processable. Therefore, this compound could be investigated as a modifier in resin systems to enhance solubility and processing characteristics. For example, in epoxy resin systems, additives are used to adapt the thermo-mechanical properties of the cured products. google.com
Development of Advanced Functional Materials with Tailored Properties
The development of advanced functional materials often relies on the precise control of molecular structure to achieve desired properties. While there is no specific research on the use of this compound for this purpose, the constituent parts of the molecule suggest potential applications. The long alkyl chains (dioctyl) can impart hydrophobicity and flexibility to a material. The phenyl group can enhance thermal stability and introduce aromatic interactions.
For instance, the incorporation of specific functional groups can lead to materials with unique optical, electrical, or self-healing properties. The combination of the bulky, non-polar dioctyl groups with the rigid, aromatic phenyl group in this compound presents an interesting molecular architecture that could be explored for creating materials with tailored properties, such as specialty coatings or membranes.
Modification of Mechanical and Thermal Properties of Polymeric Systems
The modification of mechanical and thermal properties is a key area of polymer science. The introduction of additives can significantly alter the performance of a base polymer.
Thermal Properties: The incorporation of N-phenyl groups into polymer structures has been demonstrated to enhance thermal stability. mdpi.com The rigid aromatic ring can increase the glass transition temperature (Tg) of a polymer by restricting the mobility of the polymer chains. mdpi.com Therefore, it is plausible that the addition of this compound to a polymer could improve its thermal resistance. However, the flexible dioctyl chains might counteract this effect to some extent by lowering the Tg. The net effect would be a balance between the contributions of the phenyl and dioctyl moieties.
For example, studies on other N-substituted compounds have shown that bulky side groups can enhance the thermal properties of polymers due to steric hindrance. mdpi.com
Data on Related Compounds:
To illustrate the potential impact of similar structures on polymer properties, the following table summarizes general findings for related compound classes. It is crucial to note that this data is not specific to this compound.
| Compound Class | Effect on Polymer Properties | Reference |
| N-Phenyl Additives | Can increase thermal stability (Tg) and improve solubility. | sid.irmdpi.com |
| Long-Chain Alkyl Ureas | Can act as plasticizers, increasing flexibility. | General Knowledge |
| Urea Derivatives | Used as precursors for polyureas and can influence curing kinetics. | acs.orgsemanticscholar.org |
Applications in Chemical Sensing Chemosensors
Design Principles for Selective Analyte Recognition in Urea-Based Chemosensors
The efficacy of a chemosensor is fundamentally dependent on its ability to selectively recognize and bind a target analyte. In urea-based chemosensors, this recognition is primarily achieved through the strategic use of hydrogen bonding.
The core design principle revolves around the two N-H protons of the urea (B33335) group. These protons are sufficiently acidic to act as potent hydrogen-bond donors, allowing them to form stable complexes with a variety of hydrogen-bond acceptors, most notably anions. nih.govresearchgate.net The geometry of the urea group, with its two convergent N-H bonds, creates a pre-organized binding pocket that is complementary to the shape and charge distribution of many anions like acetate, phosphate, and fluoride. nih.govresearchgate.net
Several key factors are manipulated in the design of selective urea-based receptors:
Acidity of N-H Protons: The hydrogen-bond donating capability can be tuned by attaching electron-withdrawing groups to the urea nitrogen atoms. In N-phenyl-N',N'-dioctylurea, the phenyl group is a mild electron-withdrawing group, which enhances the acidity of the adjacent N-H proton, thereby strengthening its interaction with anions compared to a simple alkyl-substituted urea.
Preorganization and Steric Factors: The substituents on the urea nitrogen atoms dictate the conformation of the binding site. The bulky dioctyl groups in this compound would influence the steric environment of the binding pocket, which can be leveraged to achieve selectivity for analytes of a specific size and shape.
Integration with a Signaling Unit: For a binding event to be detected, the receptor must be electronically coupled to a signaling unit, such as a chromophore or fluorophore. researchgate.net The phenyl group in this compound can serve as a basic component of a chromogenic system, where anion binding can induce a change in its electronic environment, leading to a detectable color change. nih.gov More complex aromatic systems are often employed for fluorescent signaling.
Solubility: The long dioctyl chains are critical for ensuring solubility in organic or mixed aqueous-organic media, which is often required for practical sensing applications. This lipophilic character prevents the sensor from precipitating out of solution and can also influence its aggregation behavior, which itself can be a sensing mechanism.
Mechanistic Studies of Signal Transduction
Once the analyte is bound, the chemosensor must transduce this molecular recognition event into a measurable signal. Several photophysical mechanisms are employed in fluorescent urea-based sensors. While these mechanisms are not intrinsic to the this compound moiety itself, this scaffold can be integrated into larger molecular systems designed to operate via these principles.
Vibration-Induced Emission (VIE): This is a fluorescence phenomenon observed in certain fluorophores, such as those based on the 9,14-diphenyl-9,14-dihydrodibenzo[a,c]phenazine (DPAC) core. chinesechemsoc.orgd-nb.info These molecules can exist in bent and planar conformations, which have different emission energies. In the absence of an analyte, the molecule is flexible and can vibrate between these states, often resulting in broad or dual emission spectra. chinesechemsoc.org When a urea-based receptor appended to the VIE-active core binds to an analyte, it can restrict these vibrations. This conformational locking impedes the bent-to-planar vibration in the excited state, leading to a distinct change in the fluorescence emission, such as a shift to a higher energy (a hypsochromic or blue shift), which can be measured ratiometrically. chinesechemsoc.orgchemrxiv.org
C=N Bond Isomerization/Modulation: Many fluorescent sensors are designed using Schiff bases, which contain a carbon-nitrogen double bond (C=N). In the free sensor molecule, the C=N bond can undergo isomerization (rotation) in the excited state, a process that provides a non-radiative pathway for the molecule to return to the ground state. This efficient non-radiative decay means the molecule is often weakly fluorescent or non-fluorescent. researchgate.netacs.org When a metal ion or other analyte binds to a receptor site near the C=N bond, this complexation can restrict the isomerization process. researchgate.netrsc.org By blocking this non-radiative decay channel, the molecule is forced to relax through radiative pathways, resulting in a significant enhancement of fluorescence ("turn-on" sensing). acs.org A urea moiety can be part of the receptor that binds the analyte, thereby controlling the C=N isomerization in a nearby part of the molecule.
Development of Fluorescent Chemosensors for Metal Ions and Other Chemical Species
The urea scaffold has been successfully incorporated into a wide array of fluorescent chemosensors for detecting both anions and cations. researchgate.netrsc.org The N-H groups are primarily used for anion recognition, while the carbonyl oxygen can act as a binding site for metal ions. rsc.org Often, the urea group is combined with other binding motifs to create ditopic receptors capable of recognizing ion pairs or zwitterions.
For anion detection, a common strategy involves attaching a fluorophore, such as pyrene, anthracene, or coumarin, to a phenylurea receptor. ewha.ac.kr Anion binding through hydrogen bonds to the urea N-H protons perturbs the electronic structure of the attached fluorophore, causing a change in its emission intensity or wavelength. This can occur through mechanisms like Photoinduced Electron Transfer (PET), Intramolecular Charge Transfer (ICT), or by altering the aggregation state of the sensor molecules. nih.gov For example, a π-conjugated polymer bearing urea groups showed a selective fluorescent quenching effect for cyanide anions, attributed to specific chemical interactions that altered the polymer's aggregation state. nih.gov
For metal ion detection, the urea's carbonyl oxygen can coordinate with cations. More commonly, the urea unit is part of a larger ligand structure that provides additional coordination sites (e.g., from pyridine or quinoline rings) to achieve high affinity and selectivity for specific metal ions like Fe³⁺, Cu²⁺, or Zn²⁺. rsc.orgresearchgate.net A novel "turn-on" fluorescent sensor for Fe³⁺ and F⁻ was developed based on a urea derivative, where the detection limits were found to be as low as 5.87 × 10⁻⁸ M for Fe³⁺ and 4.84 × 10⁻⁸ M for F⁻. researchgate.net
The table below summarizes the performance of several representative urea-based fluorescent chemosensors from the literature, illustrating the range of analytes and the sensitivities that can be achieved.
| Chemosensor Compound | Target Analyte(s) | Sensing Mechanism | Detection Limit | Solvent System |
|---|---|---|---|---|
| 1,3-bis(4-(tert-butyldimethylsilyloxy)phenyl)urea (TBSU) | Fe³⁺ / F⁻ | "Turn-on" Fluorescence | 5.87 x 10⁻⁸ M (Fe³⁺) | DMSO/H₂O (95/5) |
| Anthracene-Urea Conjugate | Acetate (AcO⁻) | Fluorescence Quenching | ~1 x 10⁻⁶ M | DMSO |
| Pyrene-Urea Derivative | Phosphate anions | Excimer Emission Modulation | ~1 x 10⁻⁷ M | CH₃CN |
| DPAC-Urea Receptor | Phosphate anions | Vibration-Induced Emission (VIE) | Not specified | Aqueous mixtures |
| Urea-bearing polyphenyleneethynylene (Poly-2) | Cyanide (CN⁻) | Aggregation-Induced Quenching | 1 x 10⁻⁵ M | DMF/H₂O (1:1) |
Table 1: Performance characteristics of selected urea-based fluorescent chemosensors. Data compiled from various research findings to illustrate typical capabilities. chinesechemsoc.orgnih.govresearchgate.net
Structure-Performance Relationships in Chemosensor Design and Optimization
The optimization of a chemosensor's performance—its sensitivity, selectivity, and dynamic range—is achieved through systematic modifications of its molecular structure. The study of these structure-performance relationships is crucial for rational sensor design.
For a sensor based on a scaffold like this compound, several structural aspects can be tuned:
The Aryl Group (Phenyl): Replacing the phenyl group with more electron-donating or electron-withdrawing substituents directly modulates the acidity of the urea N-H protons. An electron-withdrawing group (e.g., a nitrophenyl group) increases acidity, leading to stronger anion binding. nih.gov This group is also the attachment point for the signaling unit, and its electronic properties must be matched with the fluorophore to ensure efficient signal transduction.
The N',N'-Substituents (Dioctyl): The nature of the alkyl or aryl groups on the second nitrogen atom is critical. The long, flexible dioctyl chains in this compound primarily enhance lipophilicity and solubility in non-polar environments. However, these chains can also influence the sensor's aggregation properties. In some systems, analyte binding can trigger or disrupt aggregation, leading to large changes in fluorescence through mechanisms like Aggregation-Induced Emission (AIE), making the choice of these chains a key design parameter. nih.gov Shorter or more rigid substituents could be used to create a more defined and pre-organized binding cavity, potentially increasing selectivity.
The Spacer: In many designs, a spacer unit connects the urea receptor to the fluorophore. The length and rigidity of this spacer are critical. A short, rigid spacer ensures strong electronic communication between the binding site and the signaling unit, often leading to a more sensitive response. A long, flexible spacer might be used to position the receptor and fluorophore in a specific spatial arrangement, for example, to facilitate excimer formation or energy transfer processes.
The Fluorophore: The choice of fluorophore determines the optical properties of the sensor, including its excitation and emission wavelengths, quantum yield, and photostability. The fluorophore must be sensitive to the electronic changes that occur upon analyte binding to the urea receptor. The development of new fluorophores, such as those that work via VIE, continues to expand the toolkit for designing highly sensitive and ratiometric sensors. chinesechemsoc.org
Applications in Separation Science
Future Research Directions and Outlook
Exploration of Novel and Sustainable Synthetic Pathways
The traditional synthesis of urea (B33335) derivatives often involves hazardous reagents like phosgene (B1210022) and isocyanates. semanticscholar.org Future research will prioritize the development of greener, more atom-economic, and sustainable methods for producing N-phenyl-N',N'-dioctylurea.
Key areas of exploration include:
Catalytic Dehydrogenation: Manganese-catalyzed dehydrogenative coupling presents a promising sustainable pathway. semanticscholar.org This method can synthesize various urea derivatives by reacting amines and methanol (B129727), with hydrogen gas as the only byproduct. semanticscholar.orgacs.org Research could adapt this protocol for the asymmetric synthesis of this compound by coupling aniline (B41778) with N,N-dioctylformamide or through a related multi-component reaction. A manganese pincer complex has been shown to be effective for producing symmetrical ureas like 1,3-dioctylurea in quantitative yields under optimized conditions (e.g., 150 °C in THF). acs.org
Carbon Dioxide as a C1 Feedstock: Utilizing carbon dioxide as an abundant, non-toxic C1 building block is a highly attractive green chemistry approach. unical.it Oxovanadium(V) compounds have been demonstrated to efficiently catalyze the synthesis of ureas from disilylamines and CO2 under ambient pressure without requiring any additives. acs.org This strategy could be investigated for the synthesis of this compound, contributing to carbon capture and utilization efforts. unical.it
Solvent-Free and Mild Condition Synthesis: Developing solvent-free reaction systems is another critical direction for sustainable chemistry. researchgate.net For instance, a method using primary amines, sulfur, and ambient pressure carbon monoxide and oxygen has achieved a 99% yield for N,N'-dioctylurea without any solvent. researchgate.netresearchgate.net Exploring similar solvent-free or aqueous-based methods, such as reacting amines with potassium isocyanate in water, could lead to simpler, more efficient, and environmentally benign production of this compound. researchgate.net
Table 1: Comparison of Potential Sustainable Synthetic Routes for Urea Derivatives
| Synthetic Strategy | Key Reagents/Catalysts | Primary Advantages | Reported Yields (for related ureas) | Reference |
|---|---|---|---|---|
| Manganese-Catalyzed Dehydrogenation | Manganese Pincer Complex, KOtBu, Methanol | Atom-economic, H2 as sole byproduct, uses earth-abundant metal. | Up to 98% for 1,3-dioctylurea | semanticscholar.orgacs.org |
| CO2 Activation | VO(OiPr)3, Disilylamines, CO2 | Utilizes CO2, additive-free, proceeds under ambient pressure. | 68% for a urea derivative | acs.org |
| Solvent-Free Carbonylation | Sulfur, CO, O2 | Environmentally benign (no solvent), mild conditions. | 99% for N,N'-dioctylurea | researchgate.netresearchgate.net |
| Aqueous Synthesis | Potassium Isocyanate, Water, HCl | Simple, efficient, avoids organic solvents and silica (B1680970) gel purification. | Good to excellent | researchgate.net |
Design of Advanced Supramolecular Systems with Tunable Functionalities
The structure of this compound, with its hydrogen-bonding urea moiety and hydrophobic alkyl chains, makes it an excellent candidate for constructing advanced supramolecular systems. semanticscholar.org Supramolecular chemistry focuses on the non-covalent interactions that guide molecular self-assembly, a cornerstone of many biological processes. nih.govwikipedia.org
Future research should focus on:
Self-Assembly and Gelation: The amphiphilic nature of the molecule suggests a strong propensity for self-assembly in various solvents, potentially leading to the formation of organogels or other soft materials. Research will involve studying how factors like solvent polarity, temperature, and concentration influence the aggregation behavior and the resulting morphology (e.g., fibers, ribbons, vesicles).
Host-Guest Chemistry for Sensing: The urea group is a well-known anion recognition motif. Future work could explore the design of supramolecular sensors based on this compound. By incorporating chromophores or fluorophores, systems could be developed to detect specific anions or other guest molecules through changes in optical properties. frontiersin.org The principles of host-guest chemistry, widely applied using macrocycles like calixarenes and pillar[n]arenes, can inspire the design of tailored recognition sites. wikipedia.orgfrontiersin.org
Stimuli-Responsive Materials: The non-covalent bonds holding supramolecular assemblies together can be designed to respond to external stimuli such as light, heat, or chemical triggers. nih.gov Research could focus on creating materials from this compound that change their properties (e.g., phase, color, or conductivity) in response to specific inputs, making them suitable for switches and smart devices. nih.gov The integration of photochromic or electro-active units is a key strategy in this area. wikipedia.org
Integration of Advanced Computational Modeling for Predictive Material and Sensor Design
Computational modeling is an indispensable tool for accelerating the design and understanding of new materials and chemical systems. mdpi.comresearchgate.net For this compound, a multi-scale modeling approach can provide deep insights and guide experimental efforts. mdpi.comsrce.hr
Key computational strategies include:
Quantum Mechanical (QM) Simulations: Density Functional Theory (DFT) can be used to understand the fundamental electronic structure, hydrogen bonding capabilities, and reaction mechanisms for the synthesis of this compound. semanticscholar.org DFT calculations can elucidate the energetics of different self-assembled structures and predict spectroscopic properties.
Molecular Dynamics (MD) Simulations: Atomistic and coarse-grained MD simulations are crucial for predicting the self-assembly behavior of this compound molecules in different environments. srce.hr These simulations can model the formation of larger aggregates over time, revealing the morphology and stability of potential supramolecular structures. This is essential for predicting whether the molecules will form fibers, layers, or other complex assemblies.
Predictive Modeling for Material Properties: By simulating the bulk properties of self-assembled this compound, researchers can predict mechanical characteristics (e.g., elasticity of a resulting gel) and transport properties (e.g., diffusion of a guest molecule within the supramolecular matrix). nih.govnih.gov This predictive capability can significantly shorten the development cycle for new materials and sensors. nih.gov
Table 2: Applicable Computational Models for this compound Research
| Modeling Technique | Scale | Primary Application for this compound | Reference |
|---|---|---|---|
| Density Functional Theory (DFT) | Quantum/Electronic | Investigating reaction mechanisms for synthesis; calculating intermolecular interaction energies. | semanticscholar.org |
| Atomistic Molecular Dynamics (MD) | Molecular | Simulating detailed molecular interactions and the initial stages of self-assembly. | srce.hr |
| Coarse-Grained Molecular Dynamics (CG-MD) | Mesoscale | Modeling large-scale phenomena like fiber formation and gelation over longer timescales. | srce.hr |
| Pharmacokinetic/Pharmacodynamic (PK/PD) | Whole-body | Predicting the behavior of materials derived from the compound in biological systems. | srce.hr |
Emerging Applications in Niche and Interdisciplinary Fields
The unique combination of aromatic, urea, and long alkyl functionalities in this compound opens doors to several specialized applications beyond the traditional uses of ureas in agriculture and plastics. chemicalbook.comatamanchemicals.com
Potential future applications include:
Biomaterials and Drug Delivery: The self-assembly properties could be harnessed to create nanostructured hydrogels or organogels for controlled drug release. semanticscholar.org The biocompatibility of the resulting materials would need to be established, but the system could be designed to encapsulate and release therapeutic agents in response to physiological triggers. nih.gov
Advanced Coatings and Corrosion Inhibition: Phenylurea derivatives are used as curing agents for epoxy resins and as corrosion inhibitors. chemicalbook.com The long dioctyl chains in this compound could enhance hydrophobicity, making it a candidate for developing superhydrophobic coatings or more effective corrosion inhibitors for the oil and gas industry. chemicalbook.com
Materials for Organic Electronics: The ability of urea groups to form ordered hydrogen-bonded arrays suggests that this compound could be a component in organic semiconductors or dielectric layers. If the molecules can be made to self-assemble into highly ordered structures, they could facilitate charge transport or be used to tune the electronic properties of devices.
Q & A
Q. What are the standard synthetic routes for N-phenyl-N',N'-dioctylurea, and how can reaction conditions be optimized for yield?
Methodological Answer: The synthesis typically involves the nucleophilic addition of dioctylamine to phenyl isocyanate under anhydrous conditions. A reflux setup in toluene (as a solvent) at 80–100°C for 4–6 hours is commonly employed, similar to protocols for analogous urea derivatives . Optimization strategies include:
- Stoichiometric control : Ensure a 1:1 molar ratio of phenyl isocyanate to dioctylamine to minimize byproducts.
- Solvent selection : Use aprotic solvents like toluene or dichloromethane to enhance reactivity.
- Catalyst use : Lewis acids (e.g., ZnCl₂) can accelerate the reaction.
- Purification : Column chromatography or recrystallization from ethanol improves purity. Yield improvements (up to 85%) are achievable by controlling moisture levels and reaction time .
Q. What spectroscopic techniques are recommended for characterizing this compound, and what key spectral features should researchers look for?
Methodological Answer:
- ¹H NMR : Expect signals for phenyl protons (δ 6.8–7.4 ppm), urea NH (δ ~5.5 ppm, broad), and dioctyl chains (δ 0.8–1.5 ppm for CH₃ and CH₂ groups). Absence of NH signals may indicate decomposition .
- ¹³C NMR : Carbonyl (C=O) resonance at δ ~155–160 ppm, aromatic carbons (δ 120–140 ppm), and aliphatic carbons (δ 10–35 ppm) .
- IR Spectroscopy : Strong absorption at ~1640–1680 cm⁻¹ (urea C=O stretch) and ~3300 cm⁻¹ (N-H stretch).
- Mass Spectrometry (MS) : Molecular ion peak ([M+H]⁺) at m/z 404.3 (calculated for C₂₅H₄₂N₂O). Fragmentation patterns should confirm the urea backbone .
Q. How does the solubility profile of this compound influence its application in different experimental setups?
Methodological Answer: The compound is highly lipophilic due to the dioctyl chains, rendering it soluble in organic solvents (e.g., DMSO, chloroform, toluene) but insoluble in water. This property necessitates:
- Biological assays : Use DMSO as a stock solvent (≤0.1% final concentration to avoid cytotoxicity).
- Environmental studies : Employ sonication or surfactants for dispersion in aqueous systems.
- Material science : Dissolve in non-polar solvents for polymer composite fabrication .
Advanced Research Questions
Q. How can researchers design experiments to investigate the structure-activity relationship (SAR) of this compound derivatives in biological systems?
Methodological Answer:
- Systematic substitution : Replace phenyl or octyl groups with electron-withdrawing/donating substituents (e.g., halogens, methyl) to assess effects on bioactivity .
- In vitro assays : Test derivatives in kinase inhibition or membrane permeability assays (e.g., surrogate eIF2α phosphorylation assays, as in ).
- Data correlation : Use multivariate analysis to link structural descriptors (e.g., logP, polar surface area) with activity. Tools like CODESSA or MOE are recommended.
Q. What strategies are effective in resolving contradictory data regarding the biological activity of this compound across different studies?
Methodological Answer:
- Standardize protocols : Adopt NIH guidelines for experimental reproducibility, including cell line authentication and controlled solvent concentrations .
- Purity verification : Confirm compound integrity via HPLC (>95% purity) and LC-MS to rule out degradation products .
- Control variables : Replicate studies under identical conditions (e.g., serum-free media, incubation time) to isolate confounding factors .
Q. What computational methods are employed to predict the interaction mechanisms of this compound with biological targets?
Methodological Answer:
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model binding to targets (e.g., kinases). Input structures from PubChem (CID: [retrieve from database]) .
- Molecular Dynamics (MD) : Simulate ligand-protein interactions over 100 ns to assess stability (GROMACS or AMBER).
- QSAR modeling : Develop predictive models using descriptors like H-bond donors/acceptors and octanol-water partition coefficients .
Q. How can researchers optimize the synthetic protocol for this compound to reduce byproduct formation?
Methodological Answer:
- Temperature control : Maintain reaction at 80°C to avoid thermal decomposition of intermediates.
- Inert atmosphere : Use nitrogen/argon to prevent moisture-induced side reactions (e.g., hydrolysis to aniline derivatives) .
- Real-time monitoring : Employ TLC or in-situ IR to track reaction progress and terminate at completion.
- Byproduct identification : Use GC-MS or NMR to characterize impurities (e.g., residual isocyanates) and adjust purification steps .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
